molecular formula C7H13BrO2 B6185500 methyl 2-(bromomethyl)-2-methylbutanoate CAS No. 2624135-11-9

methyl 2-(bromomethyl)-2-methylbutanoate

Cat. No.: B6185500
CAS No.: 2624135-11-9
M. Wt: 209.1
InChI Key:
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Description

Methyl 2-(bromomethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14BrO2 It is a bromomethyl ester of 2-methylbutanoic acid

Synthetic Routes and Reaction Conditions:

  • Halogenation of Methyl Esters: One common method involves the halogenation of methyl esters. The reaction typically uses bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), to introduce the bromomethyl group.

  • Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable carbonyl compound to form the ester.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale halogenation reactions. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.

  • Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-methylbutanoic acid.

  • Reduction: Reduction can yield 2-methylbutan-1-ol.

  • Substitution: Various nucleophilic substitution products can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(bromomethyl)-2-methylbutanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-(bromomethyl)-2-methylbutanoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-bromomethyl benzoate: This compound is structurally similar but contains a benzene ring instead of an alkyl chain.

  • Methyl 2-(bromomethyl)acrylate: Another bromomethyl ester, but with an acrylic acid derivative.

Properties

CAS No.

2624135-11-9

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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